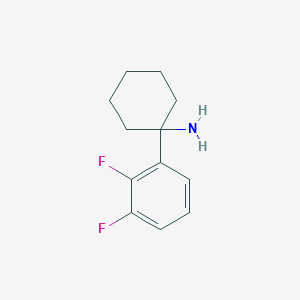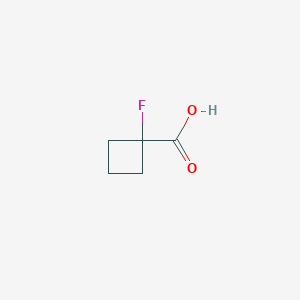
1-Fluorocyclobutanecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Fluorocyclobutanecarboxylic acid is a fluorinated carboxylic acid with the molecular formula C5H7FO2.
作用机制
Target of Action
The primary target of 1-Fluorocyclobutanecarboxylic acid is the amino acid transporters in cells . These transporters are proteins that facilitate the movement of amino acids across cell membranes. In particular, the transporters ASCT2 and SNAT2 have been identified as major targets in prostate cancer cells .
Mode of Action
This compound interacts with its targets, the amino acid transporters, by being taken up by these transporters into the cells . The uptake of this compound by cells like the human prostate cancer DU145 cells is largely dependent on the presence of sodium ions . This indicates that sodium-dependent transporters are mainly responsible for the uptake of this compound .
Biochemical Pathways
Once inside the cells, this compound affects the biochemical pathways related to amino acid transport. The compound’s uptake is influenced by the substrates of amino acid transporters . The compound’s uptake is also affected by the knockdown of the amino acid transporters ASCT2 and SNAT2 .
Pharmacokinetics
It is known that the compound’s uptake by cells is markedly decreased in the absence of sodium ions . This suggests that the compound’s bioavailability may be influenced by the sodium ion concentration in the body.
Result of Action
The result of this compound’s action is the visualization of prostate cancer . The compound is used as a PET tracer, and its uptake by prostate cancer cells allows for the imaging of these cells . Almost all of the intracellular compound is recovered from the nonprotein fraction
Action Environment
The action of this compound is influenced by environmental factors such as the presence of sodium ions . The compound’s uptake by cells is markedly decreased in the absence of sodium ions , indicating that the sodium ion concentration in the body can influence the compound’s action, efficacy, and stability.
生化分析
Biochemical Properties
1-Fluorocyclobutanecarboxylic acid interacts with various biomolecules, particularly amino acid transporters. It has been found to have a high affinity for the alanine-serine-cysteine transporter 2 (ASCT2) and L-type amino acid transporter 1 (LAT1) . These interactions play a crucial role in the uptake of this compound by cells .
Cellular Effects
The cellular effects of this compound are primarily related to its interactions with amino acid transporters. For instance, in prostate cancer cells, androgen has been found to stimulate the expression of ASCT2, thereby increasing the uptake of this compound . This suggests that this compound could influence cell function by modulating amino acid transport.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with amino acid transporters. It is transported into cells via these transporters, particularly ASCT2
Temporal Effects in Laboratory Settings
It has been observed that the uptake of this compound by cells can change over time .
Transport and Distribution
This compound is transported into cells via amino acid transporters, particularly ASCT2 . The distribution of this compound within cells and tissues is likely influenced by these transporters.
准备方法
Synthetic Routes and Reaction Conditions
1-Fluorocyclobutanecarboxylic acid can be synthesized through several methods. One common approach involves the fluorination of cyclobutanecarboxylic acid using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction typically requires a solvent like acetonitrile and is carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow fluorination processes. These methods ensure higher yields and purity of the final product, making it suitable for large-scale applications .
化学反应分析
Types of Reactions
1-Fluorocyclobutanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce cyclobutanol .
科学研究应用
1-Fluorocyclobutanecarboxylic acid has several scientific research applications:
Medical Imaging: It is used as a radiotracer in positron emission tomography (PET) for detecting prostate cancer and other malignancies.
Cancer Diagnostics: The compound’s ability to target specific cancer cells makes it valuable in diagnostic imaging.
Biological Studies: It is used to study amino acid transport mechanisms in various cell types, including inflammatory and tumor cells.
Industrial Applications: Its unique chemical properties make it useful in the synthesis of other fluorinated compounds and pharmaceuticals.
相似化合物的比较
1-Fluorocyclobutanecarboxylic acid can be compared with other similar compounds, such as:
2-Deoxy-2-[18F]fluoro-D-glucose ([18F]FDG): Commonly used in PET imaging but accumulates in inflammatory regions, potentially causing false positives.
L-[Methyl-11C]methionine ([11C]Met): Another amino acid PET tracer used for tumor imaging, especially in the brain.
Uniqueness
This compound is unique due to its specific uptake by amino acid transporters and its ability to distinguish between tumor and inflammatory cells, reducing false positives in imaging studies .
属性
IUPAC Name |
1-fluorocyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FO2/c6-5(4(7)8)2-1-3-5/h1-3H2,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIHOFVDKWEICB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202932-09-0 |
Source


|
| Record name | 1-fluorocyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-Bromo-2-[(2,3,4-trifluoroanilino)methyl]benzenol](/img/structure/B2850340.png)
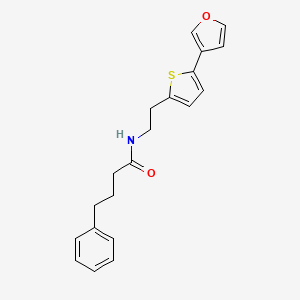
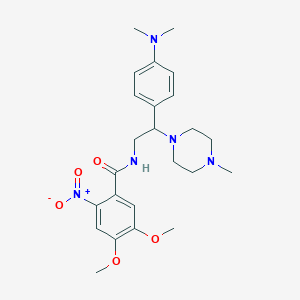
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone oxalate](/img/structure/B2850344.png)

![1-(2H-1,3-benzodioxol-5-yl)-3-{[1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methyl}urea](/img/structure/B2850348.png)
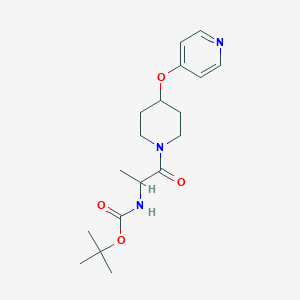
![methyl 5-bromo-8H-[1,3]dioxolo[4,5-g]indole-7-carboxylate](/img/structure/B2850352.png)
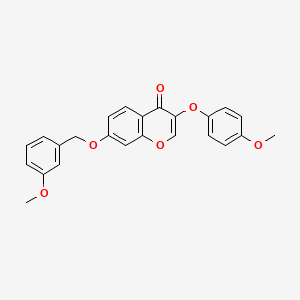
![6,8-Dichloro-3-[5-(2-fluoro-phenylamino)-[1,3,4]thiadiazol-2-yl]-chromen-2-one](/img/structure/B2850355.png)
![1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(1H-pyrrol-1-yl)ethanone](/img/structure/B2850356.png)
![2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2850358.png)
![7-Isopropylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2850360.png)
